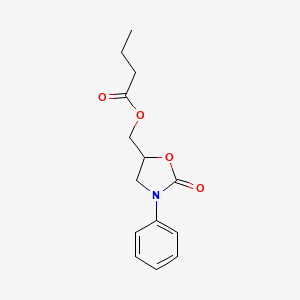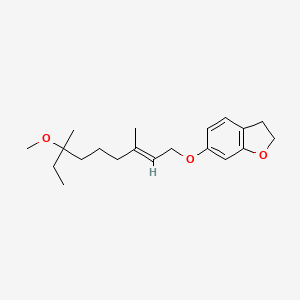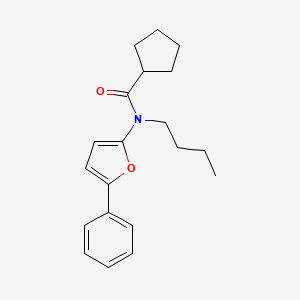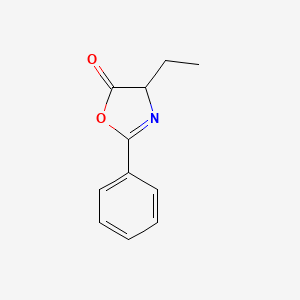
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, 2-(furan-2-ylmethylene)-3-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid, and various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid.
3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both furan and benzofuran derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H8O5 |
|---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-13-10-6-8(14(16)17)3-4-11(10)19-12(13)7-9-2-1-5-18-9/h1-7H,(H,16,17)/b12-7+ |
InChI-Schlüssel |
GKDNPUPNRKFTER-KPKJPENVSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Kanonische SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)


![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)


![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
